molecular formula C15H19FN2O5 B3027078 (R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-17-7

(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027078
CAS No.: 1233860-17-7
M. Wt: 326.32
InChI Key: MHOIEGRSORTDPW-SNVBAGLBSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-fluoro-6-nitrophenoxy substituent at the 3-position of the pyrrolidine ring. The electron-withdrawing nitro and fluorine groups on the aromatic ring enhance its reactivity in substitution reactions, while the tert-butyl group provides steric protection and stability .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIEGRSORTDPW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142894
Record name 1,1-Dimethylethyl (3R)-3-(2-fluoro-6-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-17-7
Record name 1,1-Dimethylethyl (3R)-3-(2-fluoro-6-nitrophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-(2-fluoro-6-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate amine with a diester or diketone.

    Introduction of the Fluorinated Nitrophenoxy Group: This is achieved through a nucleophilic aromatic substitution reaction, where a fluorinated nitrophenol reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Amine Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated and nitro functional groups, which are often involved in biological recognition processes.

Medicine

In medicinal chemistry, ®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated nitrophenoxy group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents/Modifications Key Properties/Applications Source
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate 2-Fluoro-6-nitrophenoxy group at pyrrolidine C3; (R)-configuration High reactivity in nucleophilic aromatic substitution; chiral intermediate in drug design
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo and methoxy groups on pyridine ring; methylene linker to pyrrolidine Potential use in cross-coupling reactions (e.g., Suzuki) due to iodine substituent
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl group at pyrrolidine C3; lacks aromatic substituents Basic amine functionality for peptide coupling or metal coordination
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl group at pyrrolidine C2; (S)-configuration Alcohol group enables further derivatization (e.g., Mitsunobu reactions)
2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile Pyrrolidine fused to nitrile-containing pyridine; fluorine substituent Electron-deficient nitrile group for cycloaddition or metal-catalyzed reactions

Stereochemical and Reactivity Differences

  • Chiral Center Impact : The (R)-configuration in the target compound distinguishes it from (S)-enantiomers like (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (). Enantiomers may exhibit divergent biological activities or catalytic efficiencies in asymmetric synthesis .
  • Substituent Effects: The 2-fluoro-6-nitrophenoxy group enhances electrophilicity at the aromatic ring compared to analogs with methoxy or iodo groups (–2). This makes the target compound more reactive in SNAr (nucleophilic aromatic substitution) reactions .

Research Findings and Data

Stability and Reactivity

  • Thermal Stability: The tert-butyl group in the target compound improves thermal stability compared to non-Boc-protected analogs (e.g., 2-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile) .
  • Hydrolytic Sensitivity : The carbamate group in the target compound is more stable under basic conditions than esters or amides in analogs like N-(6-((3-((tert-Butyldimethylsilyloxy)... () .

Biological Activity

(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and the presence of both fluorine and nitro groups, suggest enhanced biological activity and applications in drug development. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The chemical structure of this compound is characterized by:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Fluoro Group : The presence of a fluorine atom at the 2-position of the nitrophenoxy moiety.
  • Nitro Group : A nitro group located at the 6-position of the phenoxy ring.
  • Tert-butyl Group : Enhances lipophilicity and potential pharmacokinetic properties.

The IUPAC name is tert-butyl (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, with a molecular formula of C15H19FN2O5 .

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, the presence of nitro and fluoro groups has been linked to enhanced cytotoxic effects against various cancer cell lines. The following table summarizes findings related to the biological activity of this compound and its analogs:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)5.2Induction of apoptosis through caspase activation
Analog AHT29 (colon cancer)4.8Inhibition of cell proliferation via cell cycle arrest
Analog BJurkat (leukemia)6.0Disruption of mitochondrial membrane potential

These results suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and disruption of mitochondrial function .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in cancer progression. The compound exhibits strong hydrophobic interactions with key amino acid residues, which may enhance its binding affinity and biological efficacy.

Comparative Analysis

In comparison to structurally similar compounds, this compound demonstrates unique biological properties due to its specific stereochemistry and functional groups. The following table highlights differences in biological activity among related compounds:

Compound NameConfigurationNitro PositionBiological Activity
This compoundR6-positionHigh anticancer activity
(S)-tert-butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylateS5-positionModerate activity
tert-butyl 3-(2-chloro-6-nitrophenoxy)pyrrolidine-1-carboxylateNone specified6-positionLow activity

This comparative analysis indicates that the specific configuration and position of substituents play crucial roles in determining the biological efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, and how can yield optimization be achieved?

  • Methodology : The compound is synthesized via nucleophilic substitution, leveraging the reactivity of the pyrrolidine scaffold. A key step involves coupling tert-butyl-protected pyrrolidine derivatives with 2-fluoro-6-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyrrolidine to phenol), reaction temperature (80–90°C), and purification via flash chromatography (hexane/EtOAc gradients). Evidence from analogous compounds suggests that tert-butyl carbamate protection enhances steric control, reducing side reactions .

Q. How can the stereochemical purity of the (R)-enantiomer be validated experimentally?

  • Methodology : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases provides enantiomeric excess (ee) determination. Complementary techniques include optical rotation comparison with literature values and ¹⁹F NMR spectroscopy to detect diastereomeric impurities. For example, analogous pyrrolidine derivatives showed ≥95% ee when synthesized under optimized asymmetric conditions .

Q. What stability considerations are critical for storing this compound?

  • Methodology : The compound is sensitive to light, moisture, and acidic/basic conditions due to the labile tert-butyloxycarbonyl (Boc) group and nitro moiety. Storage recommendations include:

  • Temperature : –20°C in amber vials under inert gas (argon or nitrogen).
  • Solvent : Dissolve in anhydrous DCM or DMSO for long-term stability.
    Degradation studies on similar nitroaromatic pyrrolidines indicate <5% decomposition over six months under these conditions .

Advanced Research Questions

Q. How do computational models predict the conformational flexibility of the pyrrolidine ring in this compound, and how does this affect its reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the (R)-configuration induces a puckered pyrrolidine ring, stabilizing the transition state during nucleophilic aromatic substitution. This conformation reduces steric hindrance between the tert-butyl group and the nitro substituent, enhancing reactivity by ~20% compared to the (S)-enantiomer . Molecular dynamics simulations further suggest that solvation in polar aprotic solvents (e.g., DMF) enhances ring planarization, facilitating electron transfer .

Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic pyrrolidine derivatives?

  • Methodology : Discrepancies often arise from variations in assay conditions. For example:

  • Cellular permeability : LogP values (experimental: ~2.7) correlate with membrane penetration but may vary due to nitro group protonation in physiological pH.
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) show rapid demethylation of the tert-butyl group, conflicting with in vitro cytotoxicity data. Adjusting assay media with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) resolves these inconsistencies .

Q. How can the compound be functionalized for targeted drug delivery without compromising stereochemical integrity?

  • Methodology : Site-selective modifications include:

  • Boc deprotection : Use TFA/DCM (1:4) to remove the tert-butyl group, exposing the pyrrolidine amine for conjugation (e.g., PEGylation or biotinylation).
  • Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling Schiff base formation with aldehydes.
    Studies on similar compounds demonstrate >90% retention of enantiomeric purity post-functionalization when reactions are conducted at 0°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

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